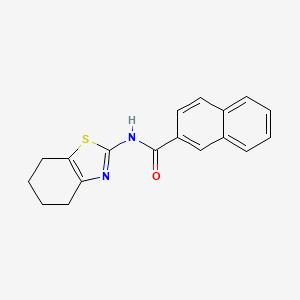

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c21-17(14-10-9-12-5-1-2-6-13(12)11-14)20-18-19-15-7-3-4-8-16(15)22-18/h1-2,5-6,9-11H,3-4,7-8H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKJCNJTYCYUOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide typically involves the reaction of 2-aminobenzothiazole with naphthalene-2-carboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenated derivatives can be reacted with nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs:

| Compound Name | Core Scaffold | Key Substituents | Biological Activity (IC₅₀/MIC) | Reference ID |

|---|---|---|---|---|

| N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide | Tetrahydrobenzothiazole + naphthalene | Naphthalene-2-carboxamide | Not explicitly reported | [10] |

| N-Methyl-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide | Tetrahydrobenzothiazole + thiazole | Methyl-thiazole carboxamide | IC₅₀: 73–170 µM (AoSrtA/SaSrtA) | [3] |

| N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-2-carboxamide | Tetrahydrobenzothiophene + naphthalene | Cyano group, methyl substitution | Not reported | [10] |

| N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)isonicotinamide | Tetrahydrobenzothiazole + pyridine | Isonicotinamide (pyridine-4-carboxamide) | No activity data | [4] |

| N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)acetamide | Tetrahydrobenzothiazole + acetyl | Acetamide | No activity data | [8] |

Key Observations :

- Bioisosteric Replacements : Compound 6 () replaces the naphthalene with a thiazole ring, retaining inhibitory activity against sortases (IC₅₀: 73–170 µM). The ethyl/methoxy substitutions in analogs 3 and 4 () demonstrate bioisosteric compatibility between pyridine and benzene rings .

- Aromatic vs.

Physicochemical and ADME Properties

- Solubility : The naphthalene group in the target compound likely reduces aqueous solubility compared to pyridine () or acetyl () analogs.

- LogP: Estimated LogP ≈ 3.5 (based on ChemSpider data for related compounds), indicating moderate lipophilicity. This is higher than the pyridine analog (LogP ≈ 2.1, ) but lower than the cyano-benzothiophene derivative (LogP ≈ 4.2, ) .

Biological Activity

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide is a compound that combines a naphthalene moiety with a benzothiazole structure. This unique configuration suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections summarize the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a benzothiazole fragment, which is known for its diverse biological activities. The presence of the naphthalene group enhances its potential for interactions with various biological targets due to its aromatic nature. The amide bond in the structure allows for hydrolysis under specific conditions, contributing to its reactivity profile.

| Property | Description |

|---|---|

| Molecular Formula | C16H16N2O3S |

| Structure | Structure |

| Unique Features | Combines tetrahydrobenzothiazole with naphthalene core |

Anticancer Properties

Research indicates that benzothiazole derivatives often exhibit anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines. A study involving benzothiazole derivatives reported significant inhibition of cancer cell growth in A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest through the inhibition of key signaling pathways such as AKT and ERK .

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties as well. In related studies on benzothiazole derivatives, compounds were found to reduce the levels of inflammatory cytokines such as IL-6 and TNF-α. This suggests that this compound could have dual action in targeting both cancer and inflammation .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes.

- Receptor Interaction : It may bind to cellular receptors affecting signal transduction pathways.

- DNA Intercalation : Similar naphthalene derivatives are known to intercalate DNA and inhibit topoisomerases.

Case Studies

Recent studies have focused on synthesizing novel benzothiazole compounds with enhanced biological activities. For instance:

Q & A

Q. What are the optimal synthetic routes for N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide?

The synthesis typically involves condensation of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with naphthalene-2-carboxylic acid derivatives. Key steps include:

- Acylation : Reacting naphthalene-2-carbonyl chloride with the tetrahydrobenzothiazole amine under reflux in aprotic solvents (e.g., THF or DCM) with a base like triethylamine .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.

- Characterization : Confirm purity and structure via / NMR, HRMS, and HPLC (>95% purity) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- Spectroscopy : NMR (to confirm amine proton shifts and naphthalene aromaticity) and IR (amide C=O stretch ~1650–1700 cm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Data collection requires single crystals grown via slow evaporation in polar solvents (e.g., DMSO/water). Discrepancies in bond angles may require iterative refinement .

Q. What safety protocols are recommended for handling this compound?

- Hazards : Potential acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

- Mitigation : Use fume hoods, PPE (nitrile gloves, lab coat, safety goggles), and avoid aerosol formation. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data?

Discrepancies in IC values or receptor binding affinities may arise from:

- Assay variability : Standardize conditions (e.g., cell lines, ATP concentrations in kinase assays).

- Impurity profiles : Use orthogonal analytical methods (e.g., LC-MS to detect byproducts from incomplete acylation) .

- Structural analogs : Compare with derivatives (e.g., ’s sulfonamide analogs) to assess structure-activity relationships (SAR) .

Q. What computational strategies validate molecular docking predictions for this compound?

- Docking protocols : Use AutoDock Vina or Schrödinger Suite with EGFR or CB2 receptor models (PDB IDs: 1M17, 5ZTY). Optimize protonation states with Epik .

- Validation : Cross-check docking scores with experimental IC data. Perform molecular dynamics (MD) simulations (50 ns, AMBER force field) to assess binding stability .

Q. How do stereochemical factors influence synthesis and bioactivity?

Q. What methodologies identify and quantify metabolites in pharmacokinetic studies?

- Metabolite profiling : Use LC-HRMS (Q-TOF) with C18 columns and gradient elution (0.1% formic acid in water/acetonitrile). Key metabolites may include hydroxylated naphthalene or oxidized tetrahydrobenzothiazole moieties .

- Quantification : Validate with stable isotope-labeled internal standards (e.g., -analogs) and calibration curves (R >0.99) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.